N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16378746
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C20H22N4O4S/c1-28-16-6-3-2-5-15(16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13- |
| Standard InChI Key | QKZWBBLZMIOBIU-LGMDPLHJSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Introduction
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic organic compound that combines structural motifs from imidazole and thiazolidinone derivatives. These scaffolds are well-known for their roles in medicinal chemistry, particularly in antifungal, anticancer, and antimicrobial applications. This article provides a detailed exploration of the compound's synthesis, chemical structure, biological properties, and potential applications based on available research.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the thiazolidinone core: Reacting a thiosemicarbazide derivative with an appropriate carbonyl compound under acidic or basic conditions.
-
Introduction of the imidazole substituent: Alkylation or acylation reactions involving 1H-imidazole.
-
Final condensation reaction: Coupling the methoxybenzaldehyde derivative with the thiazolidinone intermediate to form the benzylidene moiety.
Anticancer Potential
Thiazolidinone-based compounds have shown promise as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis . The methoxybenzylidene substituent may contribute to selective cytotoxicity against cancer cells.
Antimicrobial Activity
The imidazole moiety is known for its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria . This compound's structural features suggest potential applications in combating resistant bacterial strains.
Pharmacological Evaluation
Table 1 summarizes some key pharmacological properties of similar compounds based on computational predictions and experimental studies:
| Property | Value/Observation | Source/Methodology |
|---|---|---|
| Lipophilicity (LogP) | Moderate (2–4) | SwissADME predictions |
| Drug-likeness | Satisfactory | Lipinski's Rule of Five |
| Cytotoxicity (IC50) | Low micromolar range | In vitro assays |
| Antifungal MIC | Comparable to fluconazole | Broth dilution method |
Drug Design
This compound can serve as a lead structure for designing new antifungal or anticancer agents due to its dual pharmacophore system (imidazole-thiazolidinone).
Molecular Docking Studies
Preliminary molecular docking studies suggest strong binding affinities to fungal CYP450 enzymes and human DNA topoisomerases, making it a candidate for further optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume